

RC32 PROTAC: Application Notes and Experimental Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: FKBP12 PROTAC RC32

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Introduction

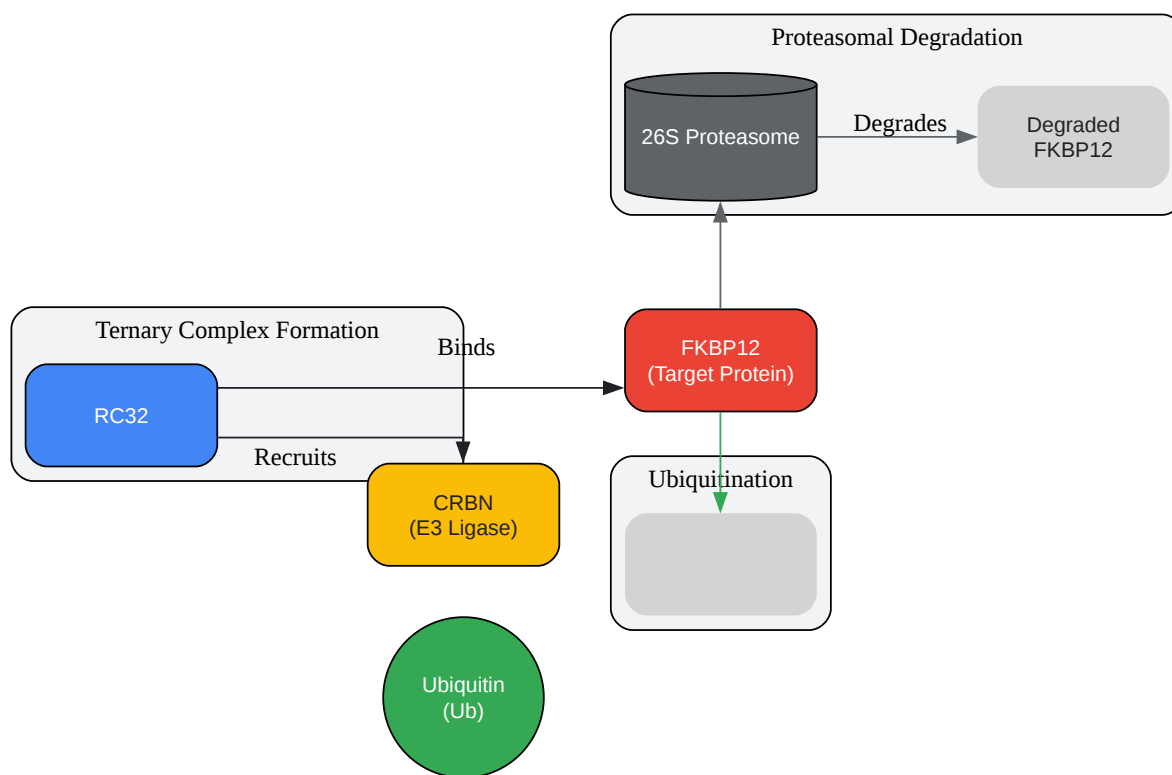
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins within the cell.^[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.^[1] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.^[1]

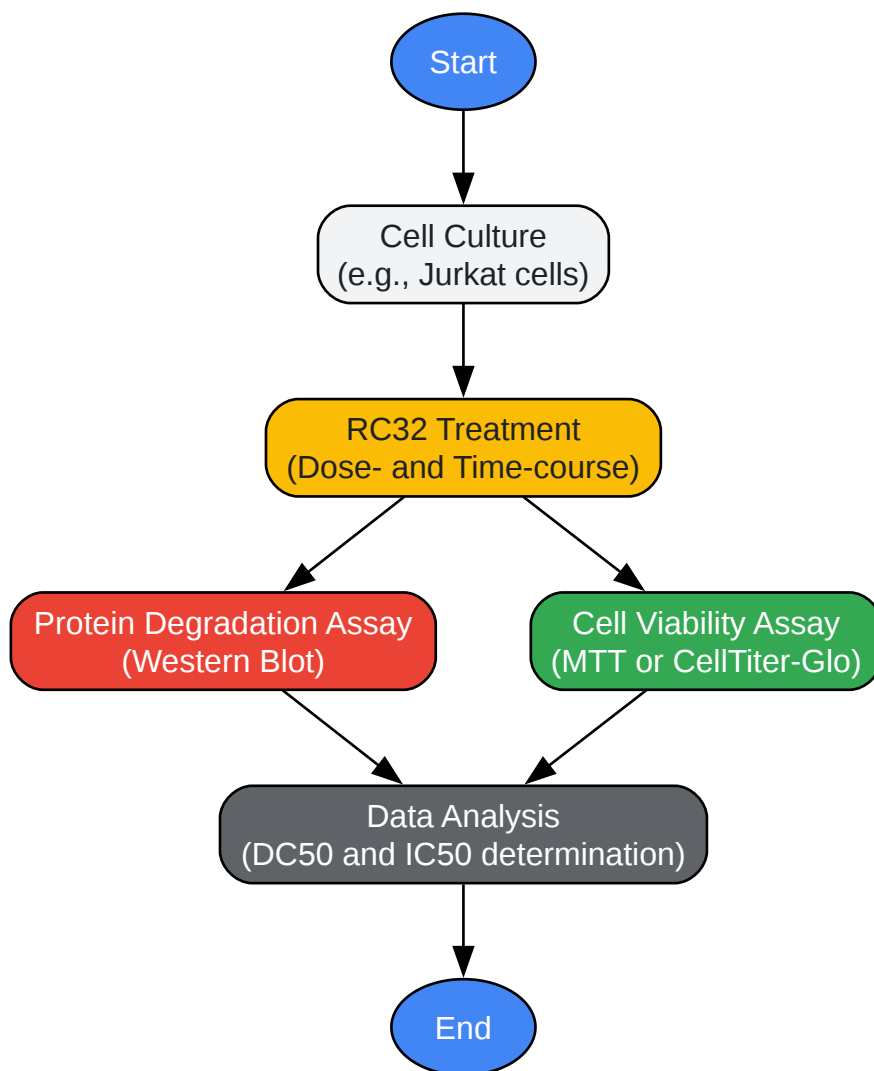
RC32 is a potent and specific PROTAC that targets the FK506-Binding Protein 12 (FKBP12) for degradation.^{[2][3]} It is composed of a rapamycin derivative, which binds to FKBP12, linked to pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.^{[2][4]} By inducing the degradation of FKBP12, RC32 provides a powerful tool for studying the cellular functions of this protein and for exploring its therapeutic potential in various diseases.^{[5][6]} FKBP12 is a peptidyl-prolyl isomerase that plays crucial roles in protein folding and various signaling pathways, including the transforming growth factor- β (TGF- β) and bone morphogenetic protein (BMP) pathways.^{[1][2][5][7]}

These application notes provide detailed protocols for the use of RC32 in cell culture experiments to induce and quantify the degradation of FKBP12 and to assess its downstream cellular effects.

Mechanism of Action

The mechanism of action of RC32 involves the recruitment of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.





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